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Compound of Interest

Compound Name: Antitumor agent-172

Cat. No.: B15621333

AMG 172 is a complex biomolecule, an immunoconjugate designed to specifically target and
eliminate cancer cells.[1][2] As an ADC, its properties are best understood by examining its
three primary components: a monoclonal antibody, a cytotoxic payload, and a chemical linker.

e Monoclonal Antibody: The targeting component of AMG 172 is a human immunoglobulin G1
(IlgG1) monoclonal antibody. This antibody is engineered to bind with high specificity to
CD27L (also known as CD70), a protein found on the surface of certain cancer cells,
including renal cell carcinoma.[1][2]

o Cytotoxic Payload: The component responsible for cell killing is DM1 (Mertansine), a
derivative of the potent antitumor agent maytansine.[2][3] Maytansinoids are highly toxic
compounds that inhibit cell division by interfering with the formation of microtubules,
essential structures for cell division.[3]

o Linker: A non-cleavable linker is used to attach the DM1 payload to the anti-CD27L antibody.
[1][2] This type of linker ensures that the cytotoxic payload remains attached to the antibody
until the entire ADC is internalized by the target cancer cell and degraded within the
lysosome.

Quantitative Data Summary

The following table summarizes the key quantitative data available for AMG 172, primarily
derived from its Phase | clinical trial (NCT01497821).[4][5]
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Parameter Value Notes
Antibody-Drug Conjugate
Drug Class Targets CD27L (CD70)
(ADC)
Payload Maytansinoid DM1 A potent microtubule inhibitor
] Ensures payload release
Linker Type Non-cleavable

inside the target cell

Clinical Trial Phase

Phase | (Completed)

Investigated in
relapsed/refractory clear cell

renal cell carcinoma (ccRCC)

Dose Range Studied

0.15 - 2.4 mg/kg

Administered biweekly

Maximum Tolerated Dose
(MTD)

1.6 mg/kg

The highest dose with

acceptable toxicity

Common Adverse Events

Thrombocytopenia (59%),
Nausea (54%), Decreased
appetite (49%), Vomiting
(46%), Fatigue (35%)

As expected for a

maytansinoid-based ADC

Efficacy

Limited antitumor activity

Partial response in 5.4% of

patients

Development Status

Discontinued

Due to limited efficacy

Mechanism of Action

The therapeutic strategy of AMG 172 is based on the targeted delivery of a potent cytotoxin to

cancer cells. The process begins with the antibody component of AMG 172 binding to the

CD27L protein on the surface of a cancer cell. This binding triggers the cell to internalize the

entire ADC. Once inside the cell, the ADC is transported to the lysosome, where the antibody is

degraded, releasing the DM1 payload. The freed DM1 then binds to tubulin, disrupting

microtubule dynamics and leading to cell cycle arrest and ultimately, apoptosis (programmed

cell death).[1][2][3]
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Mechanism of action of the antibody-drug conjugate AMG 172.

Experimental Protocols
Synthesis and Conjugation of AMG 172

The production of an antibody-drug conjugate like AMG 172 is a multi-step process:

Antibody Production: The anti-CD27L human IgG1 monoclonal antibody is produced using

recombinant DNA technology in mammalian cell culture.

o Payload and Linker Synthesis: The maytansinoid payload, DM1, and the non-cleavable linker
are synthesized chemically.

o Conjugation: The antibody is treated with a reducing agent to break interchain disulfide
bonds, exposing free thiol groups. The linker-payload construct is then reacted with the
reduced antibody, forming a stable thioether bond.

 Purification: The resulting ADC is purified using chromatography techniques to remove
unconjugated antibody, free payload, and other impurities.
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A generalized workflow for the synthesis of AMG 172.

Phase | Clinical Trial Protocol (NCT01497821)

The first-in-human study of AMG 172 was designed to assess its safety, tolerability, and

pharmacokinetics.

o Study Design: An open-label, dose-escalation study in patients with relapsed or refractory

clear cell renal cell carcinoma.[4]
Objectives:

o Primary: To determine the maximum tolerated dose (MTD) and the recommended Phase Il

dose.

o Secondary: To evaluate the pharmacokinetic profile, pharmacodynamics, and preliminary

antitumor activity.

Methodology:
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o Patient Selection: Patients with confirmed ccRCC who had failed at least two prior lines of
therapy were enrolled.

o Dose Escalation: AMG 172 was administered intravenously every two weeks in escalating
dose cohorts.

o Safety Monitoring: Patients were monitored for adverse events, and dose-limiting toxicities
were recorded.

o Pharmacokinetic Analysis: Blood samples were collected at various time points to
measure the concentration of the conjugated antibody, total antibody, and the DM1
payload.[4][6]

o Efficacy Assessment: Tumor responses were evaluated using standard imaging criteria.

Conclusion

While "Antitumor agent-172" is not a recognized name, the investigational drug AMG 172
provides a case study of a rationally designed antibody-drug conjugate. Although its clinical
development was halted due to limited efficacy, the data from its preclinical and clinical studies
offer valuable insights for researchers and drug development professionals in the field of
targeted cancer therapy. The principles of its design, mechanism of action, and the
methodologies used for its evaluation are representative of the broader class of maytansinoid-
based ADCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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